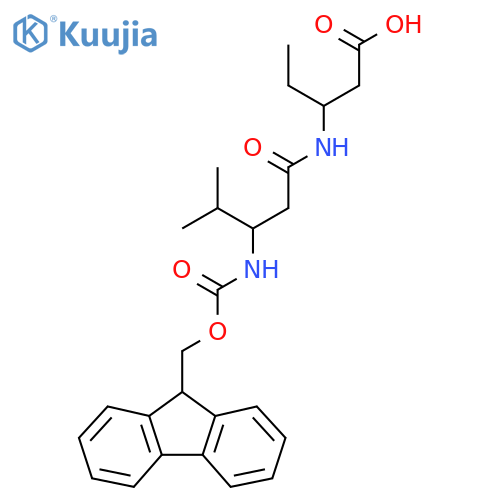Cas no 2172248-81-4 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)

2172248-81-4 structure
商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid
- 2172248-81-4
- EN300-1538905
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
-
- インチ: 1S/C26H32N2O5/c1-4-17(13-25(30)31)27-24(29)14-23(16(2)3)28-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-23H,4,13-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: VPBIJCOSSGBABH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(NC(CC(=O)O)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 105Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1538905-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1538905-2500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1538905-250mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1538905-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1538905-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1538905-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1538905-5000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1538905-10000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1538905-1000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2172248-81-4 | 1000mg |
$3368.0 | 2023-09-26 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
2172248-81-4 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) 関連製品
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
